molecular formula C14H17NO5S B2848870 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2H-1,3-benzodioxole-5-carboxamide CAS No. 898413-32-6

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2H-1,3-benzodioxole-5-carboxamide

Cat. No. B2848870
CAS RN: 898413-32-6
M. Wt: 311.35
InChI Key: OBQIUEJNSLPSOJ-UHFFFAOYSA-N
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Description

“N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride” is a compound with the CAS Number: 1170006-49-1. It has a molecular weight of 242.73 . Another similar compound is “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride” with the CAS Number: 1536007-42-7 and a molecular weight of 211.67 .


Molecular Structure Analysis

The InChI code for “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride” is 1S/C7H14N2O3S.ClH/c1-8-4-7(10)9-6-2-3-13(11,12)5-6;/h6,8H,2-5H2,1H3,(H,9,10);1H . For “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride”, the InChI code is 1S/C6H10ClNO3S/c1-8(6(7)9)5-2-3-12(10,11)4-5/h5H,2-4H2,1H3 .


Physical And Chemical Properties Analysis

“N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride” is a powder that is stored at room temperature . “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride” also is a powder .

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.

Mode of Action

The compound acts as an activator of the GIRK channels . It binds to these channels, causing them to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential. This can have a calming effect on neuronal activity.

Pharmacokinetics

Similar compounds have been shown to displaynanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethyl-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5S/c1-2-15(11-5-6-21(17,18)8-11)14(16)10-3-4-12-13(7-10)20-9-19-12/h3-4,7,11H,2,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQIUEJNSLPSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51087416
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2H-1,3-benzodioxole-5-carboxamide

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